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Compound of Interest

Compound Name: beta-Lactose

cat. No.: B051086

An In-depth Technical Guide to beta-Lactose: Chemical Structure and Properties

Introduction

Lactose, a disaccharide sugar derived from galactose and glucose, is a cornerstone excipient
in the pharmaceutical industry and a key component in various food products.[1][2][3] It exists
in two primary isomeric forms, or anomers: a-lactose and (-lactose.[4][5] These anomers differ
in the orientation of the hydroxyl group on the anomeric carbon of the glucose moiety.[4] While
a-lactose monohydrate is the most common commercial form, 3-lactose possesses distinct
physicochemical properties, such as higher initial solubility and greater compressibility, which
make it highly valuable for specific applications, including direct-compression tableting.[4][6][7]

This technical guide provides a comprehensive overview of the chemical structure and
properties of B-lactose, detailed experimental protocols for its characterization, and visual
representations of its structural and relational data to support researchers, scientists, and drug
development professionals.

Chemical Structure of B-Lactose

B-Lactose is a disaccharide composed of a 3-D-galactose unit and a D-glucose unit linked by a
B(1-4) glycosidic bond.[1][3] Its systematic IUPAC name is 4-O-(p-D-galactopyranosyl)-f3-D-
glucopyranose.[8][9] The key distinction between [3-lactose and a-lactose lies at the anomeric
carbon (C1) of the glucopyranose ring.[3][4] In B-lactose, the hydroxyl group on this carbon is in
the equatorial position (on the same side of the ring as the C6), whereas in a-lactose, it is in the
axial position.[10]
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e Molecular Formula: C12H22011[1][11]
e Molar Mass: 342.30 g/mol [1][11]
o CAS Number: 5965-66-2[1][12]

Caption: Diagram of -Lactose Structure.

Physicochemical Properties

B-Lactose is typically a white to off-white, odorless, crystalline solid with a mildly sweet taste.[1]
[13] Commercially available B-lactose often contains a mixture of anomers, typically around 70-
80% [-lactose and 20-30% a-lactose.[4][14][15] It is considered anhydrous as it does not
contain crystal water, unlike a-lactose monohydrate.[4]

Quantitative Data Summary

The following table summarizes the key quantitative properties of -lactose.
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Property Value Units Notes Citations
Molecular Weight  342.30 g/mol [1][11]
_ _ Varies by source
Melting Point 224 - 254 °C ) [1[12][1e]q17]
and purity.
Boiling Point ~397.76 °C Rough estimate. [1][12][16]
Density ~1.59 g/cms3 At 20°C. [1][4][16]

Initial value is

+35°;
Specific Rotation equilibrates to
+35° to +55.4° degrees ) [2]
[a]D ~+55.4° in water
at 20°C due to
mutarotation.

Initial solubility;
higher than a-
Solubility in lactose. Final
50 0/100 mL o [2]
Water solubility is the
same for both

anomers.

Solubility
decreases
Solubility in significantly with
Decreased ) ) [18][19][20]
Ethanol increasing
ethanol

concentration.

Flash Point ~357.8 °C [1][17]

Mutarotation

In an aqueous solution, a- and B-lactose undergo interconversion through a process called
mutarotation, eventually reaching a state of equilibrium.[4] This occurs via the opening of the
glucopyranose ring to form an open-chain aldehyde, which can then re-close to form either
anomer.[14] At room temperature, the equilibrium mixture in water consists of approximately
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60% B-lactose and 40% a-lactose.[4] The rate of mutarotation is influenced by temperature,
pH, and concentration.[4] This phenomenon is critical as it means the properties of a lactose

solution change over time until equilibrium is reached.

Lactose Mutarotation in Solution
o-Lactose
(~40% at equilibrium)

ing Opening/
Closing

Open-Chain Aldehyde Form
(Trace Amount)

ing Opening/
Closing

Click to download full resolution via product page

Caption: The equilibrium process of mutarotation.

Experimental Protocols for Characterization

The characterization of 3-lactose, particularly determining its purity and anomeric ratio, is
crucial for quality control in pharmaceutical and food applications.[2][5] Several analytical

techniques are employed for this purpose.

General Experimental Workflow

A typical workflow for the comprehensive characterization of a lactose sample involves multiple

analytical techniques to assess its physical and chemical properties.
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General Workflow for Lactose Characterization
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Lactose Powder Sample

Solid-State Analysis Solid-State Analysis

( Dissolution in Solvent Solid-State Analysis

(e.g., D20 or DMSO for NMR)

Solution-State Analysis /Solution-State Analysis
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Data Analysis & Interpretation
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Caption: Workflow for lactose characterization.

Proton Nuclear Magnetic Resonance (*H-NMR)
Spectroscopy

Objective: To determine the anomeric (3/a) ratio in a lactose sample.[5][14]
Methodology:

o Sample Preparation: Accurately weigh and dissolve the lactose sample in a suitable
deuterated solvent, such as dimethyl sulfoxide (DMSO-d6) or deuterium oxide (D20).[21][22]
DMSO is often preferred as it prevents mutarotation from occurring during the experiment.[2]
[21]

e Instrument Setup: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
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o Data Acquisition: Acquire the *H-NMR spectrum. The anomeric protons of the a and 3 forms
resonate at distinct chemical shifts.

e Analysis: Integrate the peak areas corresponding to the anomeric protons of both a- and 3-
lactose.[22] The ratio of these integrals directly corresponds to the molar ratio of the
anomers in the sample.[23] For analysis in DMSO, the relevant peaks are partially resolved
doublets around 6.3 and 6.6 ppm.[21][22]

Polarimetry

Objective: To measure the specific optical rotation, which is characteristic of the anomeric
composition.

Methodology:

o Sample Preparation: Prepare a solution of the lactose sample in water at a precisely known
concentration.

o Measurement: Place the solution in a polarimeter cell of a known path length.

o Data Acquisition: Measure the optical rotation of the solution at a specific wavelength
(typically the sodium D-line, 589 nm) and temperature.

e Analysis: The initial optical rotation is measured immediately after dissolution. To observe
mutarotation, measurements are taken over time until a stable value is reached, indicating
equilibrium. The specific rotation is calculated using the observed rotation, concentration,
and path length. The initial value for pure -lactose is +35°, while the equilibrium value for a
lactose solution is approximately +52.6° to +55.4°.[2][15]

Differential Scanning Calorimetry (DSC)

Objective: To analyze the thermal properties, including melting point and crystalline form, which
differ between the anomers.[5]

Methodology:

o Sample Preparation: Accurately weigh a small amount (4-5 mg) of the lactose powder into an
aluminum DSC pan.[24]
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e Instrument Setup: Place the pan in the DSC instrument. An empty, sealed pan is used as a
reference.

o Data Acquisition: Heat the sample at a constant rate (e.g., 10°C/min) over a defined
temperature range (e.g., 25°C to 300°C) under a nitrogen purge.[24]

e Analysis: The resulting thermogram will show endothermic peaks corresponding to events
like the loss of water (for a-lactose monohydrate, around 140°C) and melting.[14] The
melting point of B-lactose is significantly higher than that of a-lactose monohydrate, allowing
for their differentiation.[14]

Spectroscopic Methods (FTIR and Raman)
Objective: To identify the anomeric form based on its unique vibrational spectrum (molecular
fingerprint).

Methodology:

o Sample Preparation: The solid powder sample is typically analyzed directly with minimal
preparation using an appropriate accessory (e.g., an ATR accessory for FTIR).[25]

o Data Acquisition: The FTIR or Raman spectrum is recorded over a specific wavenumber
range (e.g., 4000 to 450 cm~1).[24][25]

e Analysis: The spectra of a- and (-lactose exhibit distinct absorption bands. For instance, a
band around 950 cm~1 in the FTIR spectrum is considered a diagnostic peak for the (3-
lactose anomer.[24] These techniques can confirm the presence and crystalline nature of 3-
lactose.[26][27]

Applications in Research and Drug Development

The unique properties of B-lactose make it a valuable excipient in the pharmaceutical industry.

o Direct Compression Tableting: Its superior compressibility compared to a-lactose makes it an
excellent binder and filler for producing tablets without the need for a wet granulation step.[6]

[7]
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o Dry Powder Inhalers (DPIs): While a-lactose monohydrate is often used as a carrier, the
anomeric ratio can influence drug release and formulation performance.[6]

e Food Industry: It is used as a substrate for fermentation in dairy products and as a
sweetener.[1]

» Nutrient: As the primary carbohydrate in milk, it is a crucial energy source.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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